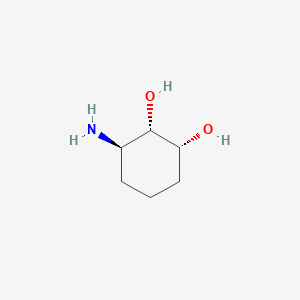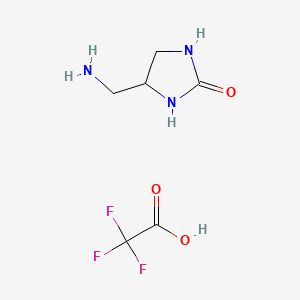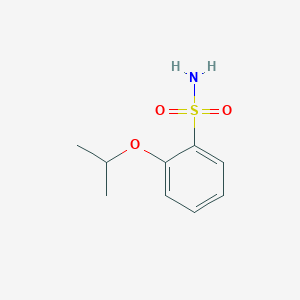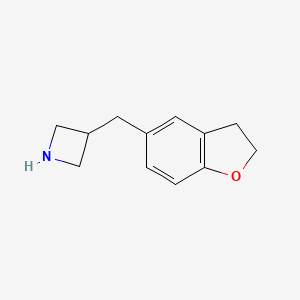
(1R,2S,3R)-3-aminocyclohexane-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2S,3R)-3-aminocyclohexane-1,2-diol is a chiral compound with three stereocenters. It is an important intermediate in organic synthesis and has applications in various fields such as chemistry, biology, and medicine. The compound is characterized by its unique three-dimensional structure, which contributes to its reactivity and interaction with other molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,3R)-3-aminocyclohexane-1,2-diol can be achieved through several methods. One common approach involves the reduction of a suitable precursor, such as a cyclohexanone derivative, using metal borohydrides or other reducing agents . The reaction conditions typically include a solvent like ethanol or methanol and may require the presence of a catalyst to enhance the reaction rate and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. Flow microreactor systems have been developed to introduce functional groups into organic compounds in a more sustainable and versatile manner compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions
(1R,2S,3R)-3-aminocyclohexane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of more reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the cyclohexane ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often require nucleophiles such as halides or amines under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce various amine compounds.
Aplicaciones Científicas De Investigación
(1R,2S,3R)-3-aminocyclohexane-1,2-diol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in stereoselective synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Mecanismo De Acción
The mechanism by which (1R,2S,3R)-3-aminocyclohexane-1,2-diol exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
(1S,2R,3S)-3-aminocyclohexane-1,2-diol: A diastereomer with different stereochemistry.
(1R,2S)-2-phenylcyclopropanaminium: Another chiral amine with a different ring structure.
Uniqueness
(1R,2S,3R)-3-aminocyclohexane-1,2-diol is unique due to its specific stereochemistry, which imparts distinct reactivity and interaction profiles compared to its diastereomers and other similar compounds. This uniqueness makes it valuable in applications requiring precise control over molecular interactions and stereochemistry.
Propiedades
Fórmula molecular |
C6H13NO2 |
|---|---|
Peso molecular |
131.17 g/mol |
Nombre IUPAC |
(1R,2S,3R)-3-aminocyclohexane-1,2-diol |
InChI |
InChI=1S/C6H13NO2/c7-4-2-1-3-5(8)6(4)9/h4-6,8-9H,1-3,7H2/t4-,5-,6+/m1/s1 |
Clave InChI |
IAOKKNKPIZZHDX-PBXRRBTRSA-N |
SMILES isomérico |
C1C[C@H]([C@@H]([C@@H](C1)O)O)N |
SMILES canónico |
C1CC(C(C(C1)O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[3-(Morpholin-4-Yl)propyl]-1,2,3,4-Tetrahydroisoquinolin-8-Amine](/img/structure/B13531786.png)


![1,4-Dimethyl-1h,2'h-[3,3'-bipyrazol]-5-amine](/img/structure/B13531799.png)







